![molecular formula C9H10O2 B1612496 Hydrocinnamic acid-2,3-13C2 CAS No. 286367-71-3](/img/structure/B1612496.png)
Hydrocinnamic acid-2,3-13C2
Overview
Description
Hydrocinnamic acid-2,3-13C2, also known as 3-Phenylpropionic acid-2,3-13C2, is a labeled analogue of Hydrocinnamic acid . It belongs to the class of organic compounds known as phenylpropanoic acids . It has a wide variety of uses including in cosmetics, food additives, and pharmaceuticals .
Molecular Structure Analysis
The linear formula of Hydrocinnamic acid-2,3-13C2 is C6H513CH213CH2CO2H . The molecular weight is 152.16 . The SMILES string is OC(=O)[13CH2][13CH2]c1ccccc1 .Physical And Chemical Properties Analysis
Hydrocinnamic acid-2,3-13C2 is a solid at room temperature . It has a melting point of 47-49°C (lit.) and a boiling point of 280°C (lit.) . The density is 1.085 g/mL at 25°C .Relevant Papers I found a paper that discusses the impact of deuterium substitution on the pharmacokinetics of pharmaceuticals, which could be relevant to the study of Hydrocinnamic acid-2,3-13C2 . Another paper discusses the hydrogenation of cinnamic acid to hydrocinnamic acid .
Scientific Research Applications
Biosynthesis and Natural Sources Hydroxycinnamic acids, derivatives of cinnamic acid, are widely distributed in plants. They are abundant in foods like fruits, vegetables, tea, cocoa, and wine. These acids play a significant role in human health, particularly in reducing the risk of cardiovascular diseases (El‐Seedi et al., 2012).
Pharmacokinetic Properties and Biological Activities Hydroxycinnamic acid derivatives, including hydrocinnamic acid, have demonstrated potential therapeutic benefits in experimental diabetes and hyperlipidemia. They exhibit antioxidant and anti-inflammatory properties, which may contribute to their effectiveness in treating obesity-related health complications (Alam et al., 2016).
Synthesis Strategies Various methods for synthesizing hydrocinnamic acids, focusing on the construction of the side chain with a carboxy moiety around the aromatic ring, have been developed. These methods include reductive or oxidative reactions, rearrangements, catalytic reactions, and electrochemical conversion (Korneev, 2013).
Production by Clostridia The production of hydrocinnamic acid by various strains of Clostridia, particularly Clostridium sporogenes, has been documented. The process involves the metabolism of L-phenylalanine, indicating a biological pathway for hydrocinnamic acid production (Moss et al., 1970).
Analytical Methodologies Techniques for quantifying hydrocinnamic acid and its derivatives have been developed, crucial for understanding their prevalence and role in various biological systems and food products (Barberousse et al., 2008).
Cosmeceutical Applications Hydroxycinnamic acids and derivatives show significant potential in cosmeceutical applications due to their antioxidant, anti-inflammatory, and ultraviolet protective effects. These properties make them suitable as ingredients in anti-aging, anti-inflammatory, and skin protection products (Taofiq et al., 2017).
Antioxidant Properties and Structure-Activity Relationships The antioxidant properties of hydroxycinnamic acids are well-documented. Studies have focused on understanding the structure-activity relationships to create more potent antioxidant molecules (Razzaghi-Asl et al., 2013).
Mechanism of Action
properties
IUPAC Name |
3-phenyl(2,3-13C2)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i6+1,7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIIGOLPHOKFCH-AKZCFXPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13CH2][13CH2]C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583895 | |
Record name | 3-Phenyl(2,3-~13~C_2_)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrocinnamic acid-2,3-13C2 | |
CAS RN |
286367-71-3 | |
Record name | 3-Phenyl(2,3-~13~C_2_)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.